Dimolybdate(2-)

Description

Contextualization within Polyoxometalate Chemistry

Polyoxometalates (POMs) are a diverse class of molecular metal-oxide clusters formed through the condensation reactions of early transition metal oxyanions, primarily those of molybdenum, tungsten, and vanadium in their highest oxidation states. gla.ac.ukresearchgate.net The formation of these complex structures begins with the acidification of aqueous solutions of simple mononuclear oxyanions, such as the tetrahedral molybdate (B1676688) ion, [MoO₄]²⁻. wikipedia.orgnih.gov

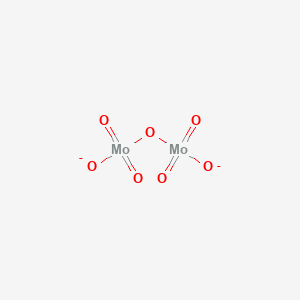

Upon lowering the pH of a molybdate solution, protonation occurs, initiating a series of condensation steps that eliminate water and form M-O-M bridges. wikipedia.org The dimolybdate(2-) ion, [Mo₂O₇]²⁻, is the initial product of this oligomerization process, formed from the condensation of two molybdate units. acs.org This dimerization is a critical first step in the self-assembly pathway that leads to larger, more complex isopolymolybdates. dalalinstitute.com

While the simple dimolybdate ion consists of two corner-sharing molybdate tetrahedra, further condensation in aqueous solution typically leads to a change in the coordination geometry of the molybdenum atoms from tetrahedral to octahedral. dalalinstitute.comimoa.info This results in the formation of larger, more stable polyanions such as the heptamolybdate, [Mo₇O₂₄]⁶⁻, and the octamolybdate, [Mo₈O₂₆]⁴⁻, which are constructed from edge-sharing MoO₆ octahedra. dalalinstitute.comimoa.info The dimolybdate anion is therefore considered a key intermediate and a fundamental building block in the formation of these larger, more complex polyoxometalate architectures. acs.orgmdpi.com The existence of discrete [Mo₂O₇]²⁻ ions is often observed in anhydrous melts or with specific counterions that can stabilize the anion. dalalinstitute.com

Historical Perspective on Dimolybdate(2-) Research

The study of polyoxometalates has a rich history dating back to the late 18th century. The first recognized polyoxometalate, a phosphomolybdate, was discovered in 1783 by the D'Elhuyar brothers. mappingignorance.org This predates the work of Jöns Jacob Berzelius, who also investigated these yellow precipitates in 1826. mappingignorance.org These early discoveries laid the groundwork for the field, though the true structural nature of these compounds remained elusive for over a century.

A significant breakthrough came in 1933 when J. F. Keggin determined the structure of H₃[PW₁₂O₄₀] using X-ray diffraction, revealing the now-famous Keggin architecture. mappingignorance.orgchemistryviews.org This discovery was pivotal in understanding the structures of polyoxometalates.

The investigation of the simpler isopolymolybdates, including the dimolybdate species, progressed as analytical techniques evolved. Initial studies relied on methods like potentiometry and spectroscopy to understand the complex equilibria in acidified molybdate solutions. oup.comresearchgate.net The existence of various polymeric species was inferred, but isolating and definitively characterizing the smaller oligomers like dimolybdate proved challenging. The synthesis and characterization of the dimolybdate ion, particularly in the solid state, were first reported in the mid-20th century. A notable paper on its synthesis and characterization was published in 1977. acs.org The development of single-crystal X-ray diffraction and various spectroscopic methods has since allowed for detailed structural elucidation of numerous dimolybdate-containing compounds, confirming its structure as two corner-sharing tetrahedra in many instances. researchgate.netwikipedia.org

Fundamental Significance of Dimolybdate(2-) Species in Inorganic Chemistry

The dimolybdate(2-) ion holds fundamental significance in inorganic chemistry for several key reasons. Firstly, it is a critical intermediate in the condensation reactions of molybdates. oup.com Studying the formation and reactivity of dimolybdate provides essential insights into the mechanisms of polyoxometalate self-assembly, a process of great interest for the bottom-up construction of nanoscale materials. gla.ac.uk The transition from the simple molybdate monomer to the dimeric form represents the initial step in the creation of the vast structural diversity observed in polyoxometalate chemistry.

Detailed Research Findings

Recent research has continued to expand the understanding of dimolybdate chemistry. For example, studies on salt-inclusion compounds like Cs₃(Mo₂O₇)Br have revealed dimolybdate anions with a linear Mo-O-Mo bridge. researchgate.net In contrast, other dimolybdate structures exhibit bent Mo-O-Mo angles. The configuration of the dimolybdate can be influenced by the surrounding crystal lattice. researchgate.net

Spectroscopic techniques, particularly Raman spectroscopy, have been instrumental in characterizing dimolybdate-containing compounds. The vibrational modes of the Mo-O bonds provide a fingerprint for the dimolybdate unit.

Table 1: Selected Raman Bands for Molybdate Species

| Compound | Mo-O-Mo Symmetric Stretch (cm⁻¹) | Mo-O-Mo Asymmetric Stretch (cm⁻¹) | Terminal MoO₃ Symmetric Stretch (cm⁻¹) | Reference |

| MgMo₂O₇ | 476 | 706 | 930 | lehigh.edu |

| KBi(MoO₄)₂ | ~580-750 (bridging Mo-O-Mo) | mdpi.com | ||

| Fe₂(MoO₄)₃ | ~785 (antisymmetric) | ~966 (symmetric) | researchgate.net |

Note: Assignments can vary based on the specific crystal structure and cation.

Table 2: Structural Data for Selected Dimolybdate Compounds

| Compound | Mo-O-Mo Angle (°) | Bridging Mo-O Distance (Å) | Terminal Mo-O Distance (Å) | Reference |

| (NH₄)₂Mo₂O₇ | Polymeric Structure | wikipedia.org | ||

| Cs₃(Mo₂O₇)Br | 180 (linear) | ~1.88 | ~1.73 | researchgate.net |

| Na₂Mo₂O₇ | Contains MoO₄ and MoO₆ units | researchgate.net |

These tables illustrate the structural and spectroscopic diversity within compounds containing the dimolybdate(2-) anion, underscoring its importance as a subject of ongoing research in inorganic chemistry.

Properties

Molecular Formula |

Mo2O7-2 |

|---|---|

Molecular Weight |

303.9 g/mol |

IUPAC Name |

oxido-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.7O/q;;;;;;;2*-1 |

InChI Key |

APHWKGWBFHQXIT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Canonical SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimolybdate 2 and Its Derivatives

Aqueous Phase Synthesis Routes for Dimolybdate(2-) Formation

Aqueous synthesis represents the most traditional approach for producing dimolybdate compounds, leveraging the solubility and reactivity of molybdate (B1676688) precursors in water. These methods often rely on precise control of solution parameters to direct the formation of the dimolybdate species from simpler molybdate ions.

Controlled pH Precipitation Techniques

The controlled adjustment of pH is a fundamental technique in the aqueous synthesis of dimolybdates. The polymerization of molybdate ions in solution is highly sensitive to the hydrogen ion concentration. Starting from a solution of simple molybdate ions, such as ammonium (B1175870) molybdate, the formation and subsequent precipitation of dimolybdate can be induced by carefully lowering the pH.

One common method involves the acidification of an ammonium molybdate solution. For instance, a process for preparing ammonium dimolybdate crystals starts with molybdenum calcine, which is leached with ammonia (B1221849) water to form an ammonium molybdate solution. google.com The pH of this solution is then adjusted to specific values to facilitate crystallization. In one process, after purification, the pH is adjusted to 7.5 during an evaporation and concentration step to promote the growth of ammonium dimolybdate crystals. google.com Another method describes preparing single-phase ammonium dimolybdate from industrial ammonium molybdate, where the final pH of acidification is a key parameter investigated. researchgate.net A total molybdenum recovery of over 99% can be achieved with a final acidification pH of 1.5. researchgate.net

Similarly, the synthesis of ammonium dimolybdate can be achieved by adding acid to a molybdenum-containing solution to adjust the pH to approximately 2.8, which causes the precipitation of crude ammonium tetramolybdate that can be further processed. chembk.com The reverse process, starting with a more acidic polymolybdate species like ammonium tetramolybdate, can also yield dimolybdate. By dissolving ammonium tetramolybdate and adjusting the pH to a range of 5.5 to 6.5 with ammonia, an ammonium molybdate solution is formed, from which ammonium dimolybdate crystals can be precipitated upon cooling. molybdenum.com.cn

| Product | Precursor(s) | Reagent for pH Control | Target pH Range | Key Process Steps |

| Ammonium Dimolybdate | Molybdenum Calcine, Ammonia Water | Ammonia Water | 7.5 | Evaporation, concentration, and crystallization. google.com |

| Ammonium Dimolybdate | Ammonium Molybdate Solution | Sulfuric Acid | 2.8 | Acid precipitation followed by ion exchange. chembk.com |

| Single-Phase Ammonium Dimolybdate | Industrial Ammonium Molybdate | Acid | 1.5 | Acidification to produce a raw material for subsequent crystallization. researchgate.net |

| Ammonium Dimolybdate | Ammonium Tetramolybdate, Ammonia | Ammonia | 5.5 - 6.5 | Dissolution of precursor, pH adjustment, then cooling crystallization. molybdenum.com.cn |

Self-Assembly Processes from Molybdate Precursors

The formation of dimolybdate in aqueous solution is an integral part of the broader phenomenon of polyoxometalate (POM) self-assembly. In acidic aqueous media, simple mononuclear molybdate ions ([MoO₄]²⁻) undergo a series of condensation reactions to form larger, more complex polyanions. sciforum.net This process is driven by the protonation of molybdate ions, which then polymerize through the elimination of water molecules.

The dimolybdate ion, [Mo₂O₇]²⁻, consisting of two corner-sharing {MoO₄} tetrahedra, is often considered one of the initial and fundamental building blocks in these self-assembly pathways. sciforum.netgla.ac.uk Studies on the formation of giant molybdenum blue clusters, which are large polyoxomolybdates with mixed oxidation states (Mo⁵⁺/Mo⁶⁺), show that the self-assembly process begins with building blocks like Mo₁ (monomolybdate) and Mo₂ (dimolybdate). sciforum.netmdpi.com The process is highly dependent on the pH of the dispersion medium, typically requiring a pH below 2 for polycondensation to occur. sciforum.net Investigations into the formation of more complex structures, such as the Mn-Anderson polyoxomolybdate, suggest that larger clusters like octamolybdate ([α-Mo₈O₂₆]⁴⁻) can decompose into smaller, stable fragments, including dimolybdate and trimolybdate ions, which then assemble into the final product. gla.ac.uk

Non-Aqueous and Solvothermal Syntheses of Dimolybdate(2-) Salts

To access different morphologies, particle sizes, or salts with organic cations, non-aqueous and solvothermal methods are employed. These techniques offer alternative reaction environments that can influence the crystallization and properties of the resulting dimolybdate compounds.

Synthesis in Organic Solvents

While the primary reactions for dimolybdate formation often occur in an aqueous phase, organic solvents play a crucial role in the isolation, purification, and morphology control of the final product. This is particularly evident in methods like ultrasonic spray pyrolysis (USP). In the synthesis of disodium (B8443419) dimolybdate (Na₂Mo₂O₇) via USP from an acidified aqueous precursor solution, the resulting nanoparticles are collected in various alcohols, such as ethanol, 2-propanol, or isobutyl alcohol. researchgate.netresearchgate.net The choice of solvent can significantly impact the product's morphology; for instance, collecting the Na₂Mo₂O₇ particles in the non-polar solvent toluene (B28343) resulted in needle-like nanoparticles that self-assembled into bundles, whereas collection in alcohols produced uniform spherical particles. researchgate.netcore.ac.uk

Furthermore, dimolybdate salts of large organic cations, such as tetra-n-butylammonium ((n-C₄H₉)₄N)⁺, are specifically synthesized because of their solubility in aprotic organic solvents. acs.org The synthesis of [(n-C₄H₉)₄N]₂[Mo₂O₇] highlights its importance as a starting material for subsequent reactions in non-aqueous media, enabling the synthesis of a variety of polyoxometalates and hybrid materials. acs.org

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis involves carrying out chemical reactions in a closed vessel, typically an autoclave, using water or another solvent at temperatures above its boiling point. This technique utilizes the enhanced solubility and reactivity of precursors under high temperature and pressure to produce crystalline materials.

A facile hydrothermal route has been successfully used to prepare a lamellar zinc dimolybdate hydroxide (B78521), Zn₃Mo₂O₈(OH)₂. tandfonline.com In a typical synthesis, stoichiometric amounts of zinc chloride (ZnCl₂) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in deionized water. tandfonline.com The pH of the resulting suspension is adjusted to 7.0 before being sealed in a Teflon-lined stainless steel autoclave and heated. tandfonline.com This method yields a unique lamellar structure that would be difficult to obtain through conventional aqueous precipitation. tandfonline.comtandfonline.com Solvothermal synthesis is a broader term that includes hydrothermal synthesis but can also use other organic or inorganic solvents. researchgate.net The principles are similar, relying on elevated temperature and pressure to drive reactions. For example, the solvothermal synthesis of bismuth molybdate has been demonstrated using a mixed solvent system of ethylene (B1197577) glycol and absolute ethanol, where the solvent composition plays a key role in the formation of the final product morphology. osti.gov

| Product | Method | Precursors | Solvent(s) | Temperature & Conditions |

| Disodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | Acidified Molybdenum(VI) oxide clusters | Water (precursor), Toluene (collection) | 300°C furnace temperature. core.ac.uk |

| Disodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | Acidified Molybdenum(VI) oxide clusters | Water (precursor), Alcohols (collection) | 200-400°C furnace temperature. researchgate.net |

| Zinc Dimolybdate Hydroxide (Zn₃Mo₂O₈(OH)₂) | Hydrothermal | ZnCl₂, (NH₄)₆Mo₇O₂₄·4H₂O | Deionized Water | 180°C for 24 hours in autoclave. tandfonline.com |

Solid-State Synthetic Pathways to Dimolybdate(2-) Compounds

Solid-state synthesis, often involving high-temperature reactions between solid precursors, is a direct and powerful method for producing anhydrous metal molybdates. These reactions, also known as ceramic methods, typically require heating the mixed reactants for extended periods to allow for diffusion and reaction to occur in the solid phase.

The conventional preparation of disodium dimolybdate (Na₂Mo₂O₇) involves the thermal treatment of a mixture of sodium molybdate (Na₂MoO₄) and molybdenum trioxide (MoO₃) at 700°C in a platinum crucible for two weeks. core.ac.ukscielo.br A similar solid-state reaction route is used to prepare various compounds in the Na₂O-MoO₃ system. researchgate.net Cobalt molybdate (CoMoO₄) has been synthesized via simple solid-phase chemical reactions at lower temperatures by grinding solid inorganic salts as raw materials. For example, nanorods of CoMoO₄ were prepared by reacting sodium molybdate dihydrate (Na₂MoO₄·2H₂O) with cobalt salts like cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O). mdpi.com Another study compared a solid-state route, which involved the physical mixing of ammonium molybdate and cobalt nitrate in an agate mortar, with a wet impregnation method, followed by calcination at 500°C. scispace.comscielo.br The solid-state route was found to produce smaller crystal sizes. scispace.comscielo.br

| Product | Method | Precursors | Temperature | Duration |

| Disodium Dimolybdate (Na₂Mo₂O₇) | High-Temperature Reaction | Na₂MoO₄, MoO₃ | 700°C | 2 weeks |

| Cobalt Molybdate (CoMoO₄) | Solid-Phase Grinding | Na₂MoO₄·2H₂O, Co(NO₃)₂·6H₂O | Not specified (grinding) | Not specified |

| Cobalt-doped Molybdenum Oxide | Solid-State Mixing & Calcination | (NH₄)₂MoO₄, Co(NO₃)₂·6H₂O | 500°C | 180 min |

| Sodium Molybdate (Na₂MoO₄) | Solid-State Reaction | Not specified | Not specified | Not specified |

| Sodium Iron Molybdate (Na₉Fe(MoO₄)₆) | Solid-State Reaction | Not specified | Not specified | Not specified |

Template-Assisted or Directed Synthesis of Dimolybdate(2-) Clusters

Template-assisted synthesis is a powerful strategy to control the self-assembly of molybdate building blocks into predictable and often complex architectures. This method utilizes other molecules or ions, known as templates or structure-directing agents (SDAs), to guide the formation of the final dimolybdate(2-) cluster. The template interacts with the molybdate species through various non-covalent interactions, such as electrostatic forces and hydrogen bonds, influencing the nucleation and growth of the cluster.

A notable example involves the use of a prefabricated cationic vesicle, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), as a scaffold. acs.orgnih.gov In this approach, anionic heptamolybdate units are "glued" together by electrostatic interactions and hydrogen bonds on the surface of the DOTAP vesicle, leading to the formation of large polyoxomolybdate spheres. acs.orgnih.gov The size and morphology of these superstructures can be controlled by manipulating the scaffold or the oxometalate precursors. acs.orgnih.gov This method offers a high degree of control, enabling the synthesis of mesoscopic polyoxometalate structures with high surface areas, which are desirable for applications in catalysis and materials science. acs.orgnih.govresearchgate.net

Another directed approach utilizes organic ligands to guide the assembly of polyoxomolybdates. For instance, the reaction of plenary Keggin-type polyoxomolybdates with 4-methoxypyridine (B45360) in acetonitrile (B52724) has been shown to produce trivacant lacunary polyoxomolybdates. rsc.org In this "top-down" approach, the pyridine (B92270) derivative ligands stabilize the vacant sites of the resulting cluster. rsc.org A complementary "bottom-up" strategy involves the reaction of mononuclear molybdate and arsenate or phosphate (B84403) precursors with an acid in the presence of 4-methoxypyridine, which acts as a protecting ligand to selectively form trivacant lacunary structures. oup.com This ligand-directed synthesis in organic media provides access to polyoxomolybdate architectures that are not achievable through traditional aqueous chemistry. oup.com

Exogenous ligands can also act as templates in the condensation of dimeric molybdenum units. The condensation of the [Mo₂O₄]²⁺ dioxocation with the [O₃PCH₂PO₃]⁴⁻ group is influenced by the presence of acetate (B1210297), formate, or carbonate ligands. capes.gov.br These ligands direct the assembly into different cyclic or bicyclic structures, such as ovoidal duodecanuclear clusters in the presence of acetate or formate, and an ellipsoidal octanuclear cluster when carbonate is used. capes.gov.br

The use of organic cations as templates has also been demonstrated in the synthesis of heterothiometallic cluster polymers based on a [MoOS₃Cu₃]⁺ unit. rsc.org Different organic cation templates direct the self-assembly of these units with bridging ligands into various three-dimensional architectures. rsc.org

Table 1: Examples of Template-Assisted Synthesis of Molybdate Clusters

| Template/Directing Agent | Molybdate Precursor(s) | Resulting Cluster/Structure | Key Findings |

|---|---|---|---|

| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) vesicle | Heptamolybdate | Large polyoxomolybdate spheres | Prefabricated cationic vesicle acts as a scaffold, guiding the assembly of anionic molybdates through electrostatic and hydrogen bonding interactions. acs.orgnih.gov |

| 4-methoxypyridine | Plenary Keggin-type polyoxomolybdates | Trivacant lacunary polyoxomolybdates | Ligand directs the top-down synthesis by stabilizing vacant sites. rsc.org |

| 4-methoxypyridine | Mononuclear molybdate and phosphate/arsenate | Trivacant lacunary polyoxomolybdates | Ligand acts as a protecting group in a bottom-up approach in organic media. oup.com |

| Acetate, formate, or carbonate | [Mo₂O₄]²⁺ and [O₃PCH₂PO₃]⁴⁻ | Duodecanuclear or octanuclear clusters | Exogenous ligands direct the condensation process to form different sized cyclic polyoxomolybdate phosphonates. capes.gov.br |

| Organic cations (e.g., [DMI]·I, [C₆(Mim)₂]·Br₂) | [NH₄]₂MoS₂O₂ and CuX | 3D heterothiometallic cluster polymers | Organic cations template the self-assembly of [MoOS₃Cu₃]⁺ units into interpenetrating architectures. rsc.org |

Post-Synthetic Modification and Derivatization of Dimolybdate(2-) Frameworks

Post-synthetic modification (PSM) is a versatile strategy for functionalizing pre-existing dimolybdate(2-) frameworks and other polyoxometalates (POMs). This approach allows for the introduction of new chemical groups and the tuning of the material's properties without altering the core inorganic scaffold. PSM can be broadly categorized into covalent modification of the organic ligands and coordinative modification of the metal-oxo core. nih.gov

One of the primary methods for derivatizing polyoxomolybdates involves the reaction of a parent oxomolybdate cluster with organic molecules. For example, the reaction of α-[Mo₈O₂₆]⁴⁻ with phenylhydrazine (B124118) can yield a variety of derivatized clusters containing coordinatively bound diazenido units. researchgate.netacs.org The specific product formed depends on the reaction conditions, such as the solvent and the stoichiometry of the reactants. acs.org For instance, reacting α-[Mo₈O₂₆]⁴⁻ with phenylhydrazine in acetonitrile produces an octanuclear polyoxomolybdate, (NHEt₃)₂(n-Bu₄N)₂[Mo₈O₂₀(NNPh)₆]. acs.org In contrast, when the reaction is carried out in methanol (B129727) with an excess of (p-nitrophenyl)hydrazine, a tetranuclear cluster, (n-Bu₄N)₂[Mo₄O₈(OMe)₂(NNAr)₄], is the major product. acs.org These modifications involve the substitution of terminal oxo groups with diazenido ligands, leading to significant changes in the electronic and structural properties of the parent cluster. researchgate.netacs.org

The functionalization of POMs with organic chromophores is another area of active research. Spiropyran derivatives have been covalently grafted onto a lacunary polyoxotungstate precursor, demonstrating that the photochromic behavior of the organic molecule can be retained or even enhanced upon attachment to the inorganic cluster. researchgate.net This highlights the potential for creating new hybrid materials with tunable optical properties.

The concept of PSM is also extensively applied to metal-organic frameworks (MOFs), where either the organic linkers or the inorganic secondary building units can be modified. nih.govlabxing.comrsc.org While not directly focused on dimolybdate(2-) as a discrete cluster, the principles are applicable to molybdate-containing MOFs. For example, a copper-bonded polyoxomolybdate-based framework has been synthesized and utilized as a catalyst, with potential for further derivatization. researchgate.net

Furthermore, the reactivity of lacunary polyoxomolybdates makes them excellent precursors for post-synthetic modification. The vacant sites in these clusters are highly reactive and can be functionalized by coordination with various organic or organometallic species, opening up pathways to new hybrid materials. rsc.orgoup.com The reversible coordination of ligands, such as 4-methoxypyridine, to the vacant sites of lacunary polyoxomolybdates makes these clusters versatile building blocks for assembling more complex POM-organic hybrids. rsc.org

Table 2: Examples of Post-Synthetic Modification of Molybdate Frameworks

| Parent Framework | Modification Reagent/Method | Resulting Derivative | Functional Outcome/Property |

|---|---|---|---|

| α-[Mo₈O₂₆]⁴⁻ | Phenylhydrazine in acetonitrile | (NHEt₃)₂(n-Bu₄N)₂[Mo₈O₂₀(NNPh)₆] | Substitution of terminal oxo groups with diazenido ligands, altering the cluster's structure. acs.org |

| α-[Mo₈O₂₆]⁴⁻ | (p-nitrophenyl)hydrazine in methanol | (n-Bu₄N)₂[Mo₄O₈(OMe)₂(NNAr)₄] | Formation of a tetranuclear cluster with diazenido and methoxy (B1213986) ligands. acs.org |

| Lacunary Keggin-type polyoxomolybdates | Strategic conjugation with metal species and organic molecules | POM-organic hybrids | Versatile precursors for the fabrication of functional materials due to reactive vacant sites. oup.com |

| Lacunary polyoxomolybdates stabilized by 4-methoxypyridine | Reversible coordination of ligands | Assembled POM-organic hybrids | The labile nature of the protecting ligand allows for further functionalization. rsc.org |

| Copper-bonded polyoxomolybdate framework | Not specified | Derivatized framework | Potential for heterogeneous cascade catalysis. researchgate.net |

Advanced Structural Elucidation of Dimolybdate 2 Anions

Single-Crystal X-ray Diffraction Analysis of Dimolybdate(2-) Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the detailed structural motifs of the dimolybdate(2-) anion in various salt compositions.

The fundamental structure of the [Mo₂O₇]²⁻ anion consists of two {MoO₄} tetrahedra sharing a common oxygen atom, referred to as the bridging oxygen (Oᵦ). The other oxygen atoms are terminal (Oₜ). This arrangement leads to distinct sets of bond lengths and angles.

In the structure of tricaesium dimolybdate(VI) bromide, Cs₃(Mo₂O₇)Br, the two {MoO₄} tetrahedra are linked by a bridging oxygen atom (O2). iucr.orgnih.gov The bond between the molybdenum and the bridging oxygen is significantly longer than the bonds to the terminal oxygen atoms. iucr.orgnih.gov Specifically, the Mo-Oᵦ bond length is 1.8764(7) Å, while the Mo-Oₜ bond lengths are 1.725(4) Å. iucr.orgnih.gov The intramolecular O-Mo-O angles within the tetrahedra range from 108.34(14)° to 110.58(13)°. iucr.orgresearchgate.net

The structure of sodium dimolybdate (Na₂Mo₂O₇) presents a more complex arrangement, featuring infinite chains of corner-sharing {MoO₆} octahedra bridged by {MoO₄} tetrahedra. scispace.comscispace.com Within these chains, the Mo-O distances in the octahedral units are varied, with two short, two intermediate, and two long bonds. scispace.com In the tetrahedral units, the Mo-O distances are 1.78 Å and 1.93 Å. scispace.com

Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is isomorphous with the potassium salt and consists of infinite chains of edge-shared {MoO₆} octahedra linked by {MoO₄} tetrahedra. rsc.org

A summary of selected bond lengths in different dimolybdate compounds is provided in the table below.

| Compound | Mo-O (bridging) (Å) | Mo-O (terminal) (Å) | Source(s) |

| Cs₃(Mo₂O₇)Br | 1.8764(7) | 1.725(4) | iucr.orgnih.govresearchgate.net |

| Na₂Mo₂O₇ | - | 1.78, 1.93 (tetrahedral) | scispace.com |

| Mo₂O₇ (hypothetical) | - | 1.72 - 2.52 (octahedral) | materialsproject.org |

The coordination environment of the molybdenum atoms in dimolybdate anions can vary. In many simple dimolybdate salts, the molybdenum centers are tetrahedrally coordinated by oxygen atoms. iucr.orgiucr.org This is the case in Cs₃(Mo₂O₇)Br, where each Mo⁶⁺ cation is at the center of a {MoO₄} tetrahedron. iucr.orgnih.goviucr.org

However, other structures reveal higher coordination numbers. In ammonium dimolybdate and sodium dimolybdate, the structures are composed of both tetrahedrally and octahedrally coordinated molybdenum atoms, forming extended polymeric chains. scispace.comrsc.orgwikipedia.org In the hypothetical Mo₂O₇ crystal structure, molybdenum atoms are found in a 6-coordinate geometry. materialsproject.org This variability highlights that while the discrete [Mo₂O₇]²⁻ anion is based on tetrahedral molybdenum, in the solid state, further interactions can lead to an expansion of the coordination sphere to octahedral.

| Compound | Molybdenum Coordination | Structural Motif | Source(s) |

| Cs₃(Mo₂O₇)Br | Tetrahedral | Discrete [Mo₂O₇]²⁻ anions | iucr.orgnih.goviucr.org |

| (NH₄)₂Mo₂O₇ | Tetrahedral & Octahedral | Infinite chains | rsc.orgwikipedia.org |

| Na₂Mo₂O₇ | Tetrahedral & Octahedral | Infinite chains | scispace.comscispace.com |

| MgMo₂O₇ | Tetrahedral | Dimeric O₃Mo-O-MoO₃ units | lehigh.edu |

The relative orientation of the two {MoO₄} tetrahedra in the [Mo₂O₇]²⁻ anion defines its conformation. This is primarily described by the Mo-Oᵦ-Mo bridging angle and the torsional angle of the terminal oxygen atoms.

The Mo-Oᵦ-Mo angle can range from bent to perfectly linear. In Cs₃(Mo₂O₇)Br, the bridge is crystallographically required to be linear (180°). iucr.orgresearchgate.netiucr.org However, this is not typical, and most other dimolybdates exhibit a bent configuration. researchgate.netiucr.org For instance, Mo-O-Mo bond angles have been reported to range from 141.4° in Ce₂(MoO₄)₂(Mo₂O₇) to 160.6° in Mg₂Mo₂O₇. iucr.orgnih.govresearchgate.netiucr.org

The conformation can also be described as eclipsed or staggered, analogous to Newman projections in organic chemistry. transformationtutoring.comwikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In an eclipsed conformation, the terminal oxygen atoms on one molybdenum atom are aligned with those on the other when viewed down the Mo-Mo axis. wikipedia.org In a staggered conformation, they are rotated relative to each other. chemistrysteps.com In the salt inclusion compounds Cs₂Mo₂O₇·CsX (where X = Cl, Br, I), the dimolybdate anion adopts a linear and eclipsed conformation at room temperature. researchgate.net For the chloride-containing compound, a phase transition to a bent conformation occurs below 150 K. researchgate.net

Solution-Phase Structural Characterization of Dimolybdate(2-) Species

Characterizing the structure of the dimolybdate(2-) anion in solution is more complex than in the solid state due to dynamic equilibria with other polymolybdate species.

Potentiometric titrations are a classical method for studying ionic equilibria in solution. tandfonline.comiaea.orgtandfonline.comresearchgate.netiaea.org The acidification of a molybdate (B1676688) solution leads to the formation of various polyanions, and the dimolybdate ion, [Mo₂O₇]²⁻, is an early species in this condensation sequence. However, it often coexists with other ions like the heptamolybdate, [Mo₇O₂₄]⁶⁻, making it difficult to isolate and study its equilibrium independently. researchgate.net Titrations of hydrogen molybdate solutions with lead(II), monitored by a nitrate-selective electrode, have been used for the quantitative determination of molybdate, which involves the [Mo₂O₇]²⁻ species. tandfonline.comtandfonline.com

⁹⁵Mo NMR spectroscopy is a powerful tool for identifying different molybdenum species in solution. rsc.org Different polyoxomolybdates have distinct chemical shifts. While comprehensive studies focusing solely on the ⁹⁵Mo NMR signature of aqueous [Mo₂O₇]²⁻ are scarce, its presence has been detected as a minor by-product in reactions involving other molybdate complexes. rsc.org The narrow line widths observed for some molybdenum species in solution are generally associated with highly symmetric, approximately cubic environments, which can provide clues to the coordination geometry. acs.org However, the multiplicity of sites and large quadrupolar coupling constants can sometimes make NMR spectra of polymolybdates broad and difficult to interpret. acs.org

Raman spectroscopy is highly sensitive to the vibrational modes of metal-oxygen bonds and is well-suited for studying polyoxometalate structures in solution. The Raman spectrum of the dimeric O₃Mo-O-MoO₃ unit, as found in bulk MgMo₂O₇, shows strong bands at 930 and 882 cm⁻¹ (symmetric and asymmetric MoO₄ stretches) and weaker bands for the bridging Mo-O-Mo bonds. lehigh.edu

Studies on aqueous molybdate solutions as a function of pH show evolving Raman spectra, indicating the transformation between different species. lehigh.eduimoa.info For example, upon lowering the pH of a molybdate solution, new Raman bands appear at 940 and 218 cm⁻¹, suggesting the formation of a new species from the initial [MoO₄]²⁻ anion. lehigh.edu The Raman spectrum of Cs₂Mo₂O₇ is noted to be sensitive to absorbed water, with spectra of water-added samples showing bands that approach those of the [Mo₇O₂₄]⁶⁻ ion, highlighting the hydrolytic instability and tendency to form larger clusters in aqueous environments. tandfonline.com

Vibrational Spectroscopy for Dimolybdate(2-) Structural Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of the dimolybdate(2-) anion, [Mo₂O₇]²⁻. These methods provide detailed information on the bonding within the molecule, particularly the nature of the terminal molybdenum-oxygen bonds and the bridging Mo-O-Mo linkage that defines the dimeric structure.

Assignment of Mo-O Stretching and Bending Modes

The vibrational spectra of compounds containing the dimolybdate(2-) anion are characterized by distinct bands corresponding to the stretching and bending motions of the molybdenum-oxygen bonds. The high-frequency region of the spectra is typically dominated by stretching vibrations, while bending modes appear at lower frequencies.

Mo-O Stretching Vibrations: Raman and FT-IR modes observed in the 800 cm⁻¹ to 1000 cm⁻¹ range are generally assigned to the symmetric and asymmetric stretching of terminal Mo=O bonds within the [MoO₄] tetrahedral or [MoO₆] octahedral units that constitute the dimolybdate structure. csic.es For instance, in studies of silver dimolybdate (Ag₂Mo₂O₇), intense and well-defined Raman modes in this region suggest a structurally ordered arrangement at the short range. csic.es Theoretical studies and experimental data on related molybdate species place symmetric Mo-O stretching vibrations around 896-901 cm⁻¹ (strongest in Raman spectra) and asymmetric stretching vibrations at approximately 848-858 cm⁻¹ (strongest in IR spectra). rsc.org

O-Mo-O Bending Modes: The region between 200 cm⁻¹ and 800 cm⁻¹ in the spectra is associated with the various bending modes of the O-Mo-O linkages. csic.es For example, peaks around 337 cm⁻¹ can be attributed to O-Mo-O bending modes, while scissoring and wagging modes of O=Mo=O bonds may also appear in this broader region. rsc.org

The following table summarizes typical vibrational mode assignments for molybdate systems, which are foundational for interpreting the spectra of dimolybdate(2-).

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predominant Activity |

| Symmetric Mo=O Stretch (Terminal) | 890 - 950 | Raman |

| Asymmetric Mo=O Stretch (Terminal) | 840 - 930 | Infrared |

| Mo-O-Mo Asymmetric Stretch (Bridging) | 750 - 850 | Infrared |

| Mo-O-Mo Symmetric Stretch (Bridging) | 500 - 600 | Raman |

| O-Mo-O Bending/Deformation | 200 - 400 | Raman/Infrared |

Analysis of Bridging Oxygen Vibrations

In compounds like Cs₂Mo₂O₇, which can feature a linear and eclipsed conformation of the dimolybdate anion, low-temperature Raman spectroscopy has been instrumental in studying the effect of the crystal lattice on the bridging angle. tandfonline.com In this specific case, a phase transition below 150 K leads to a bending of the Mo-O-Mo bridge, which is observable through changes in the Raman spectra. tandfonline.com The stretching vibrations of this bridging unit can be complex. Some studies assign a band around 881 cm⁻¹ to the symmetric vibration of the Mo-O-Mo bridge, while others place vibrations associated with the doubly coordinated bridging oxygen atoms at around 819 cm⁻¹. rsc.org A band observed near 517 cm⁻¹ has also been assigned to Mo-O-Mo vibrations. rsc.org The significant energy gap often observed between the terminal Mo=O stretching modes (above 800 cm⁻¹) and the bridging modes highlights the different bond strengths within the anion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimolybdate(2-) Containing Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structure and environment of dimolybdate(2-) anions in both solution and the solid state. Molybdenum-95 NMR directly probes the molybdenum centers, while ligand-based NMR techniques can elucidate the structure of dimolybdate adducts and the interactions with their chemical environment.

Molybdenum-95 NMR Studies

In aqueous solutions, the speciation of molybdate is complex and pH-dependent, involving equilibria between the monomeric molybdate ion ([MoO₄]²⁻), the heptamolybdate ion ([Mo₇O₂₄]⁶⁻), and other polymeric forms. sfu.ca The formation of dimeric species is a key step in these polymerization processes. Studies have identified a dimeric molybdenum(VI) cation, likely [Mo₂O₅(H₂O)ₓ]²⁺, as the predominant species in acidic solutions (2-6 mol dm⁻³ nitric or perchloric acid). This species is characterized by a distinct ⁹⁵Mo NMR signal at a chemical shift of approximately -63 ppm (relative to [MoO₄]²⁻ at 0 ppm). sfu.ca In other chemical systems, the presence of dimolybdate is often detected as a byproduct or intermediate. For instance, in the reaction of molybdate-carbonate complexes with moisture, the formation of dimolybdate can be identified by the appearance of a corresponding unique signal in the ⁹⁵Mo NMR spectrum. rsc.orgrsc.org

The following table presents selected ⁹⁵Mo NMR chemical shifts for relevant molybdenum(VI) species.

| Molybdenum(VI) Species | Chemical Shift (δ, ppm) | Notes |

| [MoO₄]²⁻ (Molybdate) | 0 | Reference standard, present above pH 4.5. sfu.ca |

| [Mo₇O₂₄]⁶⁻ (Heptamolybdate) | 35 | Present between pH 3 and 6.5. sfu.ca |

| [Mo₂O₅(H₂O)ₓ]²⁺ (Dimeric Cation) | -63 | Predominant species in strong acid solutions. sfu.ca |

| [MoO₃(κ²-CO₃)]²⁻ | 46.7 | Molybdate-carbonate complex. banglajol.info |

| [MoO₃(OSiMe₃)]⁻ | -23.7 | Silylated molybdate anion. rsc.org |

Ligand-based NMR for Dimolybdate(2-) Adducts

While ⁹⁵Mo NMR provides direct information about the metal center, NMR studies of ligand nuclei (e.g., ¹H, ¹³C, ³¹P) are essential for characterizing adducts where organic molecules or other species coordinate to or associate with the dimolybdate(2-) anion. Changes in the chemical shifts and coupling constants of the ligand upon interaction with the dimolybdate core provide valuable structural information. nsf.govresearchgate.net

The formation of coordination bonds to the Mo(VI) center typically results in a downfield shift of the ligand's NMR signals compared to the free ligand. nsf.gov This principle is widely used to confirm complex formation. For example, extensive ¹H and ¹³C NMR studies have been used to characterize the various bis-dinuclear tetradentate molybdate complexes formed with sugar octitols. researchgate.net In these systems, which contain a dimolybdate core, detailed analysis of the ¹H-¹H coupling constants and chemical shifts allows for the characterization of different complex isomers in solution. researchgate.net

Furthermore, NMR is used to characterize the counter-ions in salts of dimolybdate anions. In the case of the peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, isolated as a tetrabutylammonium (B224687) salt, ¹H and ¹³C NMR would be used to confirm the structure and purity of the organic cation. osti.gov Similarly, in studies involving the formation of dimolybdate as a byproduct from a molybdate-carbonate complex with a [PPN]⁺ ((Ph₃P)₂N⁺) cation, ¹³C NMR was used to identify a related bicarbonate impurity, demonstrating the utility of ligand-based NMR in analyzing the entire chemical system. rsc.orgrsc.org

X-ray Absorption Spectroscopy (XAS) for Molybdenum Oxidation States and Local Environment in Dimolybdate(2-)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local geometric structure of molybdenum atoms in various materials, including those containing the dimolybdate(2-) anion. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Mo K-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the molybdenum atom. For dimolybdate(2-), where molybdenum is in the +6 oxidation state, the XANES spectrum exhibits a characteristic intense pre-edge feature corresponding to the 1s → 4d electronic transition, which is allowed for non-centrosymmetric environments like the tetrahedral or distorted octahedral coordination typical for Mo(VI). The precise energy and shape of this edge provide a fingerprint for the Mo(VI) oxidation state.

The EXAFS region provides quantitative information about the local atomic environment around the absorbing Mo atom, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS analysis has been successfully applied to the study of dimolybdate structures, such as in magnesium dimolybdate (MgMo₂O₇). This analysis allows for the accurate determination of Mo-O bond lengths for both terminal and bridging oxygens, as well as the Mo-Mo distance across the oxygen bridge. However, it has been noted in studies of polynuclear molybdenum compounds that the EXAFS signal from the Mo-bridging oxygen bonds can sometimes be difficult to discern due to exceptionally large Debye-Waller factors (a term describing static and thermal disorder), which can dampen the signal. nsf.gov

EXAFS studies on related dioxomolybdenum(VI) species provide typical bond lengths that are consistent with those expected in a dimolybdate anion.

| Bond | Typical Distance (Å) |

| Mo=O (terminal, double bond) | 1.72 |

| Mo-O (bridging or single bond) | 2.06 |

| Mo···Mo (in dimeric units) | ~3.0 - 3.4 |

Data derived from studies of related Mo(VI) species.

Electron Microscopy Techniques for Dimolybdate(2-) Morphological Analysis

The morphological analysis of dimolybdate(2-) compounds, which encompasses their size, shape, and surface topography, is crucial for understanding their physical and chemical properties and for their application in various fields. researchgate.net Electron microscopy, with its ability to provide high-resolution images of material surfaces and internal structures, stands as a primary tool for this purpose. e3s-conferences.org The two principal techniques employed are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), each offering unique insights into the material's structure. e3s-conferences.orgthermofisher.com

Scanning Electron Microscopy (SEM) is a versatile technique used extensively for investigating the surface morphology of materials. researchgate.net In SEM, a focused beam of electrons scans across the surface of a sample, generating various signals from the interaction between the electrons and the sample's atoms. e3s-conferences.org By detecting secondary or backscattered electrons, high-resolution images of the surface topography can be constructed, revealing details about the shape, size, and arrangement of particles. researchgate.nete3s-conferences.org For the analysis of dimolybdate compounds, which are often in powder form, samples are typically mounted and may be coated with a thin conductive layer, such as gold, to prevent charge buildup and enhance image quality. scielo.br

Transmission Electron Microscopy (TEM), in contrast, provides information about the internal structure of materials. uic.edu This technique involves transmitting a beam of electrons through an ultrathin specimen. hawaii.edu As the electrons pass through, they interact with the material, and the transmitted electrons are then focused by magnetic lenses to form a highly magnified image. intertek.com This allows for the detailed examination of features like crystal structure, defects, and the size and shape of individual nanoparticles with resolutions that can reach the atomic scale. uic.eduhawaii.edu Sample preparation for TEM is more rigorous than for SEM, requiring the specimen to be thinned to less than 100 nanometers to be electron-transparent. uic.edu

Research findings have demonstrated the utility of these techniques in characterizing various dimolybdate compounds. For instance, SEM analysis of silver dimolybdate (Ag₂Mo₂O₇) synthesized via a hydrothermal method revealed the formation of ultralong one-dimensional nanorods with an average diameter of about 150 nm. mdpi.com Similarly, SEM was used to confirm the needle-like morphology of sodium dimolybdate (Na₂Mo₂O₇) nanoparticles synthesized by ultrasonic spray pyrolysis, which were observed to be collected in bundles. scielo.br The study of ammonium molybdates using SEM has shown that particle size and aggregation can be effectively characterized, with (NH₄)₆Mo₇O₂₄·4H₂O consisting of irregularly shaped 10-50 μm aggregated particles. core.ac.uk While specific TEM studies on the dimolybdate(2-) anion are less commonly detailed in broad literature, the technique is essential for higher-resolution analysis of the nanostructures observed with SEM, providing critical data on their crystallinity and internal features. osti.govresearchgate.net

Table 1: Morphological Analysis of Dimolybdate Compounds using SEM

| Compound | Synthesis Method | Microscopy Technique | Observed Morphology | Dimensions | Reference |

|---|---|---|---|---|---|

| Silver Dimolybdate (Ag₂Mo₂O₇) | Hydrothermal | SEM | Ultralong 1D rods | ~150 nm diameter | mdpi.com |

| Sodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | SEM | Needle-like particles in bundles | Not specified | scielo.br |

| Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) | Commercial | SEM | Irregularly shaped aggregated particles | 10-50 μm | core.ac.uk |

Table 2: Principles of Electron Microscopy Techniques

| Technique | Principle | Information Obtained | Sample Preparation |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | A focused electron beam scans the sample surface, and detectors collect secondary or backscattered electrons to form an image. e3s-conferences.org | Surface topography, morphology, composition, particle size and distribution. analyses-surface.com | Sample is mounted on a stub and often coated with a conductive material (e.g., gold) to prevent charging. scielo.br |

| Transmission Electron Microscopy (TEM) | A high-energy electron beam is transmitted through an ultrathin specimen. The interactions of the electrons with the sample form a magnified image. hawaii.edu | Internal structure, crystallography, size and shape of nanoparticles, defects. uic.eduintertek.com | The sample must be thinned to be electron-transparent (typically <100 nm thick). uic.edu |

Electronic Structure and Bonding in Dimolybdate 2 Systems

Quantum Chemical Calculations (DFT, ab initio) of Dimolybdate(2-) Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic properties of the dimolybdate(2-) anion and its associated compounds. wpmucdn.comresearchgate.netresearchgate.netresearchgate.net These computational approaches provide a theoretical framework for understanding the molecular orbitals, electron density distribution, and bonding within these systems.

DFT computations have been successfully employed to study the protonation reaction of the quadruple metal-metal bond in the [Mo₂Cl₈]⁴⁻ anion, a related dimolybdenum system. These studies have mapped the potential energy surface, identifying stable intermediates and transition states, and have calculated activation energies that are in excellent agreement with experimental data. researchgate.net Furthermore, DFT calculations have been used to predict new types of molecular hydrogen complexes involving dimolybdate clusters, such as [Mo₂Cl₈(μ-H₂)]²⁻. researchgate.net

Ab initio methods, while computationally more intensive, offer a high level of theory for comparison and validation of DFT results. rsc.orgkuleuven.benih.gov For instance, Hartree-Fock ab initio calculations have been used to interpret the photoelectron spectra of dimolybdenum(II) tetra-µ-carboxylates, providing insights into the metal ionizations. rsc.org

Molecular Orbital Theory Analysis of Dimolybdate(2-) Anions

Molecular orbital (MO) theory provides a powerful lens through which to analyze the electronic structure and bonding in dimolybdate(2-) anions. wpmucdn.com Analysis of the molecular orbitals helps to explain the trends observed in photoelectron spectra and provides insight into how the electronic structure varies with the constituent metals. wpmucdn.com

In dimetalate anions like dimolybdate(2-), the highest occupied molecular orbitals (HOMOs) are typically associated with the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the metal atoms. The energy levels and composition of these orbitals dictate the electronic and reactive properties of the anion. For instance, in the related [Mo₂(μ-H)(μ-Cl)₂Cl₆]³⁻ anion, the formation of the bridged hydride involves the breaking of a π component of the quadruple metal-metal bond. researchgate.net

Electron Density Distribution and Bonding Characteristics

The electron density distribution within the dimolybdate(2-) anion reveals the nature of the chemical bonds. Molybdenum typically forms covalent bonds with oxygen due to its relatively small size and higher charge, leading to significant electron sharing. chemistrycool.com In the solid state, compounds like ammonium (B1175870) dimolybdate consist of infinite chains of edge-shared MoO₆ octahedra linked by MoO₄ tetrahedra. imoa.info This arrangement is distinct from the structure of dichromate, which contains discrete [Cr₂O₇]²⁻ ions. imoa.info

The bonding in dimolybdate and related polymolybdates involves linked polyhedra, most commonly containing six- and four-coordinate molybdenum(VI). imoa.info The presence of both terminal and bridging oxide ligands is a key feature of oxomolybdenum species. imoa.info

Band Gap Analysis of Dimolybdate(2-) Compounds

The band gap is a crucial electronic property of solid-state dimolybdate compounds, determining their electrical conductivity and optical properties. First-principles calculations for disodium (B8443419) dimolybdate (Na₂Mo₂O₇) have shown it to be an insulator with a calculated band gap of approximately 2.87 eV. researchgate.net Experimental estimations from absorption spectra suggest an optical band gap of 3.2 eV for Na₂Mo₂O₇ single crystals. researchgate.net The bottom of the conduction band in this material is primarily formed by the 4d states of molybdenum in octahedral coordination. researchgate.net

In another example, silver dimolybdate (m-Ag₂Mo₂O₇) nanorods exhibit an optical band gap with intermediate energy levels between the valence and conduction bands, a feature linked to their anticancer activity. nih.gov The presence of these intermediate levels is attributed to crystallographic defects. nih.gov For the semiconductor La₂MoO₅, which contains Mo-Mo bonded dimers, a much smaller band gap of 0.5 eV is observed. osti.gov

Table 1: Calculated and Experimental Band Gaps of Selected Dimolybdate Compounds

| Compound | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |

| Na₂Mo₂O₇ | First-principles | 2.87 | 3.2 | researchgate.net |

| m-Ag₂Mo₂O₇ | UV-Vis Absorption | - | - | nih.gov |

| La₂MoO₅ | DFT | - | 0.5 | osti.gov |

Spectroscopic Investigations of Electronic Transitions in Dimolybdate(2-) (e.g., UV-Vis, Photoelectron Spectroscopy)

Spectroscopic techniques are invaluable for probing the electronic transitions in dimolybdate(2-) systems. tandfonline.comacs.org Photoelectron spectroscopy (PES) combined with DFT calculations has been used to study the electronic and structural properties of a series of dimetalate molecules, including Mo₂O₇²⁻, in their dianionic, monoanionic, and neutral states. wpmucdn.com These studies provide information on electron binding energies and the evolution of geometric and electronic structures with the charge state. wpmucdn.com

UV-visible spectroscopy is another key technique for investigating electronic transitions. imoa.inforesearchgate.netjournalajocs.com The UV spectra of aqueous solutions of soluble molybdates, such as ammonium dimolybdate, have been analyzed to identify the species present. imoa.info At biologically relevant concentrations and pH, the primary species is the molybdate (B1676688) ion, [MoO₄]²⁻. imoa.info The electronic spectra of solid dimolybdate(II) complexes containing quadruple metal-metal bonds show intense and structured bands in the visible region, which are attributed to δ→δ* transitions. tandfonline.com

Redox Potentials and Electrochemistry of Dimolybdate(2-) Species

The redox chemistry of molybdenum is versatile, with oxidation states ranging from +II to +VI, which facilitates electron transfer reactions. frontiersin.org The electrochemical properties of dimolybdate-containing materials have been investigated for applications in areas such as lithium-ion batteries and catalysis. tandfonline.comsmolecule.com

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of dimolybdate species. acs.org For instance, the electrochemical properties of lamellar zinc dimolybdate hydroxide (B78521), Zn₃Mo₂O₈(OH)₂, have been investigated using CV for its potential application as an anode material in lithium-ion batteries. tandfonline.com This material exhibits a reversible capacity of 404.6 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 200 cycles. tandfonline.com

CV studies of homoleptic Mo(III) β-diketonate complexes, which can be synthesized from ammonium molybdate, show reversible redox waves corresponding to one-electron reduction and oxidation to the respective Mo(II) and Mo(IV) complexes. nih.gov These studies provide insights into the catalytic activity of these complexes, for example, in the reduction of CS₂. nih.gov

Investigation of Redox-Active Dimolybdate(2-) Derivatives

The redox chemistry of molybdenum compounds is extensive, with polyoxometalates (POMs) being well-known for their ability to undergo reversible reduction processes. academie-sciences.frd-nb.info These reactions typically involve the reduction of Mo(VI) centers to a mixed-valence Mo(VI)/Mo(V) state, often accompanied by a distinct color change to blue, a phenomenon known as the formation of "molybdenum blue". d-nb.info While much research has focused on large POM clusters, studies on derivatives specifically incorporating the [Mo₂O₇]²⁻ unit are also emerging, particularly in the context of materials science.

A notable area of investigation is the use of dimolybdate derivatives as electrode materials for lithium-ion batteries. Research into the electrochemical properties of FeVMoO₇ and CrVMoO₇ has revealed that their structures consist of corner-shared tetrahedral anions, including Mo₂O₇ units, coordinated to either Fe³⁺ or Cr³⁺. ias.ac.in These compounds function as positive electrodes, undergoing redox reactions upon lithium insertion. ias.ac.in A comparison of these two isostructural materials shows that the nature of the trivalent cation (Fe³⁺ vs. Cr³⁺) influences the electrochemical performance. ias.ac.in The FeVMoO₇ compound, for instance, exhibits a higher initial discharge capacity compared to its chromium-containing counterpart. ias.ac.in

Table 2: Electrochemical Performance of Dimolybdate-Containing Electrode Materials

| Compound | System | Initial Discharge Capacity (mAh/g) | Rate | Reference(s) |

| FeVMoO₇ | Triclinic | ~225 | C/10 | ias.ac.in |

| CrVMoO₇ | Triclinic | ~175 | C/10 | ias.ac.in |

Reactivity and Reaction Mechanisms Involving Dimolybdate 2

Acid-Base Properties and Protonation Equilibria of Dimolybdate(2-)

The aqueous chemistry of molybdate (B1676688) involves a complex series of pH-dependent equilibria. In strongly alkaline solutions, the simple tetrahedral molybdate ion, [MoO₄]²⁻, is the predominant species. As the pH is lowered, protonation and subsequent condensation reactions occur, leading to the formation of various isopolymolybdates, including the dimolybdate ion, [Mo₂O₇]²⁻.

Protonation Sites and Energetics

The initial protonation of the simple molybdate ion ([MoO₄]²⁻) is the first step toward the formation of dimolybdate and other larger polyoxometalates. This protonation occurs at one of the terminal oxygen atoms. The energetics of these protonation steps are crucial in determining the distribution of molybdate species at a given pH. The formation of dimolybdate from the monoprotonated molybdate species can be represented by the following equilibrium:

2 HMoO₄⁻ ⇌ [Mo₂O₇]²⁻ + H₂O

Further protonation of dimolybdate can occur, leading to more complex polyanionic structures. The specific sites of protonation on the dimolybdate ion are the bridging and terminal oxygen atoms, with the terminal oxygens generally being more basic and thus more likely to be protonated in moderately acidic conditions.

Influence of pH on Dimolybdate(2-) Speciation

The speciation of molybdate in aqueous solution is highly sensitive to pH. imoa.info The dimolybdate ion, often found in salts like ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), exists in equilibrium with other molybdate species. molybdenum.com.cnwikipedia.orgamericanelements.com

At high pH (above 6), the simple tetrahedral [MoO₄]²⁻ ion is the dominant species. imoa.info As the pH is lowered, protonation and condensation reactions lead to the formation of polyoxoanions. In the pH range of 5-6, the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, becomes a significant species, particularly at molybdenum concentrations above 10⁻³ mol/L. imoa.info Further decreases in pH to the 3-5 range favor the formation of the octamolybdate ion, [Mo₈O₂₆]⁴⁻. imoa.info In very acidic solutions (below pH 2), cationic species such as [MoO₂]²⁺ may form. imoa.info

The formation of dimolybdate is an intermediate step in these polymerization processes. The relative concentration of dimolybdate is dependent on both pH and the total molybdenum concentration in the solution.

Table 1: Predominant Molybdate Species at Various pH Levels

| pH Range | Predominant Molybdate Species |

|---|---|

| > 6 | [MoO₄]²⁻ (Molybdate) |

| 5 - 6 | [Mo₇O₂₄]⁶⁻ (Heptamolybdate) |

| 3 - 5 | [Mo₈O₂₆]⁴⁻ (Octamolybdate) |

Note: This table represents the major species formed at significant molybdenum concentrations. The equilibria are complex and other minor species, including dimolybdate, will be present.

Ligand Exchange and Coordination Chemistry of Dimolybdate(2-)

The coordination chemistry of molybdenum(VI) is extensive and plays a crucial role in its catalytic activity and biological functions. Dimolybdate can react with a variety of organic ligands, leading to the formation of new complex structures.

Formation of Dimolybdate(2-) Complexes with Organic Ligands

Dimolybdate ions can react with organic ligands containing donor atoms such as oxygen and nitrogen. These reactions often involve the displacement of water molecules or bridging oxo ligands. For example, catechols, α-hydroxy acids, and polyols are known to form stable complexes with molybdate species. The formation of these complexes is also pH-dependent, as the protonation state of both the molybdate and the organic ligand influences their reactivity.

Reaction Pathways for Ligand Substitution

Ligand substitution on dimolybdate and other isopolymolybdates can proceed through various mechanisms. These can include dissociative pathways, where a ligand detaches before the new ligand binds, or associative pathways, where the incoming ligand first coordinates to the metal center, forming an intermediate of higher coordination number. The specific pathway is influenced by the nature of the incoming ligand, the solvent, and the pH of the solution.

Mechanistic Investigations of Dimolybdate(2-) Mediated Transformations

Molybdate species, including dimolybdate, are known to act as catalysts in a variety of chemical transformations. wikipedia.org The catalytic activity is often attributed to the ability of the molybdenum center to exist in multiple oxidation states and to coordinate with substrates, facilitating their conversion.

Mechanistic studies of molybdate-mediated reactions often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling. For example, in oxidation reactions, the mechanism may involve the formation of a molybdenum-substrate complex, followed by an electron transfer step to generate the oxidized product and a reduced molybdenum species. The catalytic cycle is then completed by re-oxidation of the molybdenum center.

In the context of biological systems, the insertion of molybdate into the active sites of molybdoenzymes is a critical process. nih.gov Mechanistic studies suggest that protonation of an oxo ligand on molybdate can labilize it, facilitating its reaction with amino acid residues in the enzyme's active site. nih.gov

Detailed Reaction Pathways and Intermediates

The reaction pathways involving molybdate species in aqueous solution are fundamentally governed by pH. In neutral to alkaline conditions (pH > 6), molybdenum(VI) exists predominantly as the simple, tetrahedral monomeric molybdate ion, [MoO₄]²⁻. As the pH is lowered, a series of rapid protonation and condensation (polymerization) reactions are initiated.

The formation of the dimolybdate(2-) ion is considered a crucial early step in this polymerization cascade. The pathway begins with the protonation of the molybdate ion, followed by a condensation reaction where two molybdate units join, eliminating a water molecule to form a Mo-O-Mo bridge.

Reaction Pathway Steps:

Protonation: [MoO₄]²⁻(aq) + H⁺(aq) ⇌ [HMoO₄]⁻(aq)

Dimerization (Intermediate Formation): 2 [HMoO₄]⁻(aq) ⇌ [Mo₂O₇]²⁻(aq) + H₂O(l)

While the [Mo₂O₇]²⁻ ion can be synthesized and stabilized in non-aqueous solvents with large counterions, in water it is a highly reactive, transient intermediate. It is not a major species at equilibrium in aqueous solution. Instead, it participates in further, rapid condensation reactions with other molybdate monomers and oligomers to form larger, more thermodynamically stable isopolymolybdate anions.

The primary stable polymerization products formed upon acidification of molybdate solutions are the heptamolybdate (or paramolybdate) ion, [Mo₇O₂₄]⁶⁻, and the octamolybdate ion, [Mo₈O₂₆]⁴⁻. The specific dominant species is dependent on both the pH and the total molybdenum concentration in the solution.

Key Isopolymolybdate Formation:

Heptamolybdate: 7 [MoO₄]²⁻(aq) + 8 H⁺(aq) ⇌ [Mo₇O₂₄]⁶⁻(aq) + 4 H₂O(l) (Predominant at pH 5–6)

Octamolybdate: 8 [MoO₄]²⁻(aq) + 12 H⁺(aq) ⇌ [Mo₈O₂₆]⁴⁻(aq) + 6 H₂O(l) (Predominant at pH 3–5)

Therefore, the reaction pathway is a progression from the simple molybdate monomer through the transient dimolybdate intermediate to larger, stable polymolybdate clusters.

| pH Range | Dominant Molybdenum(VI) Species | Chemical Formula |

|---|---|---|

| > 6 | Molybdate | [MoO₄]²⁻ |

| 5 - 6 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |

| 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |

| < 1 | Precipitated Molybdic Oxide / Cationic Species | MoO₃ · nH₂O / [MoO₂]²⁺ |

Kinetic Studies and Activation Energy Determination

The kinetic analysis of reactions involving dimolybdate(2-) is challenging due to its nature as a short-lived intermediate in aqueous solutions. The condensation reactions of molybdate are extremely fast, often occurring on millisecond or microsecond timescales, which necessitates the use of relaxation methods such as pressure-jump (p-jump) or temperature-jump techniques for their study.

The forward and backward intrinsic rate constants for the adsorption of molybdate on goethite illustrate the rapid nature of these initial interactions.

| Reaction Step | Parameter | Value |

|---|---|---|

| Step 1: Ion-Pair Formation | Forward Rate Constant (k₁') | 4019.2 mol⁻¹ L s⁻¹ |

| Backward Rate Constant (k₋₁') | 391.5 s⁻¹ | |

| Step 2: Ligand Exchange | Forward Rate Constant (k₂') | 1.888 mol⁻¹ L s⁻¹ |

| Backward Rate Constant (k₋₂') | 42.34 s⁻¹ |

While these data pertain to a specific heterogeneous reaction, they underscore the high reactivity of the molybdate system. The subsequent polymerization steps to form dimolybdate and larger clusters are also known to be exceptionally fast. Specific activation energy values for the formation of the transient dimolybdate(2-) intermediate in aqueous solution are not well-documented, which is consistent with its role as a fleeting species in a multi-step reaction mechanism.

Catalytic Applications of Dimolybdate 2 and Its Derivatives

Homogeneous Catalysis by Dimolybdate(2-) Anions

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Dimolybdate(2-) anions and their related peroxo- and polyoxo- species are effective catalysts in this domain.

Oxidation Reactions (e.g., organic sulfides oxygenation)

Dimolybdate-based catalysts are particularly proficient in the oxidation of organic sulfides. The reaction between sodium molybdate (B1676688) and hydrogen peroxide can form a peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻. researchgate.net This anion, isolated as a tetrabutylammonium (B224687) salt, can act as a stoichiometric oxidant and also catalyzes the oxygenation of organic sulfides using hydrogen peroxide with 100% utility. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) studies have suggested that under certain catalytic conditions, [Mo₂O₁₁]²⁻ is a likely active species in the oxygenation of sulfides by hydrogen peroxide. rsc.org The catalytic efficiency of these systems is notable, with high turnover frequencies (TOFs) observed for various substrates. For instance, the catalytic oxygenation of benzyl (B1604629) phenyl sulfide (B99878), methyl phenyl sulfide, and 4-bromo thioanisole (B89551) using a peroxo-dimolybdate catalyst exhibited TOFs of 240, 550, and 740 h⁻¹, respectively. researchgate.net A kinetic study on para-substituted thioanisoles indicated an electron-deficient transition state. researchgate.net

The oxygenation of organic sulfides is a critical process in several industrial and environmental applications, including petroleum desulfurization and the detoxification of chemical warfare agents like mustard gas. researchgate.netrsc.org The ability of dimolybdate catalysts to efficiently convert sulfides to their corresponding sulfoxides and sulfones makes them highly valuable. researchgate.netrsc.org

Table 1: Catalytic Oxygenation of Organic Sulfides

| Substrate | Catalyst | Oxidant | Product(s) | Key Findings |

|---|---|---|---|---|

| Methyl Phenyl Sulfide (MPS) | (nBu₄N)₆[Mo₇O₂₂(O₂)₂] | H₂O₂ | Sulfoxide and Sulfone | Efficient sequential oxygenation with 100% H₂O₂ utility. researchgate.netrsc.org |

| Benzyl Phenyl Sulfide | [{MoO(O₂)₂}₂(μ-O)]²⁻ | H₂O₂ | Corresponding sulfoxide/sulfone | TOF of 240 h⁻¹. researchgate.net |

Selective Transformations (e.g., epoxidation)

Dimolybdate and related polyoxomolybdate catalysts also demonstrate high selectivity in other transformations, such as the epoxidation of alkenes. mdpi.com Epoxides are valuable intermediates in the synthesis of a wide range of organic compounds. libretexts.org

For example, trinuclear heteropolyperoxo complexes containing molybdenum have been synthesized and used as catalysts for the epoxidation of alkenes with hydrogen peroxide. capes.gov.br Similarly, a tetrahexylammonium (B1222370) (THA) salt of the peroxocomplex [W₂O₃(O₂)₄]²⁻, which has a related dimeric structure, has been used for the epoxidation of cis-cyclooctene, achieving 100% conversion after 4 hours. researchgate.net In the epoxidation of geraniol, the same catalyst showed 94% selectivity for the 2,3-epoxide with 88% conversion. researchgate.net

Table 2: Selective Epoxidation Reactions

| Alkene | Catalyst | Oxidant | Conversion | Selectivity |

|---|---|---|---|---|

| cis-Cyclooctene | (THA)₂[W₂O₃(O₂)₄]²⁻ | H₂O₂ | 100% (after 4h) researchgate.net | Not specified |

| Geraniol | (THA)₂[W₂O₃(O₂)₄]²⁻ | H₂O₂ | 88% (after 5h) researchgate.net | 94% (2,3-epoxide) researchgate.net |

| Limonene | [MoO₃(4,4′-bipy)₀.₅] | TBHP | 68-92% (after 24h) | 90-100% (epoxide) researchgate.net |

Heterogeneous Catalysis Incorporating Dimolybdate(2-)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling. rsc.org Dimolybdate(2-) species are utilized in this context primarily as precursors for solid catalysts or as functional units on support materials.

Dimolybdate(2-) as Precursors for Solid Catalysts (e.g., hydrodesulfurization)

Dimolybdate compounds, often in the form of ammonium (B1175870) molybdate, are common precursors for the synthesis of molybdenum-based catalysts used in hydrodesulfurization (HDS). google.comiitm.ac.in HDS is a critical process in the petroleum refining industry to remove sulfur from fuels. scielo.org.co

The precursor, typically ammonium heptamolybdate, is impregnated onto a high-surface-area support like activated carbon or alumina. iitm.ac.inscielo.org.co Subsequent treatment, such as carbiding or sulfiding, converts the molybdate into the active catalytic phase, which is often a molybdenum sulfide (MoS₂) or carbide (β-Mo₂C). scielo.org.co The nature of the precursor and the synthesis method can significantly influence the dispersion and activity of the final catalyst. iitm.ac.in For instance, catalysts derived from a molybdenum acetylacetonate (B107027) precursor have shown higher dispersion and HDS activity compared to those from ammonium molybdate. iitm.ac.in It is suggested that the active phase in HDS over these catalysts could be a sulfided surface or a carbo-sulfide mixture. scielo.org.co

Dimolybdate(2-) Functionalized Supports (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs) are a class of materials with a unique layered structure that can be functionalized for various applications, including catalysis. rsc.orgresearchgate.netdlut.edu.cn The intercalation of anions like molybdate into the interlayer space of LDHs can create novel catalytic materials. researchgate.netbcrec.id

These functionalized LDHs can act as catalysts themselves or as catalyst supports. rsc.org The uniform interlayer galleries of LDHs can provide size-selective catalytic sites. dlut.edu.cn For example, molybdate-intercalated LDHs have been investigated for their potential in various catalytic reactions. The ability to tune the composition of the LDH layers and the intercalated anions allows for the design of catalysts with specific properties. researchgate.net

Photocatalytic and Electrocatalytic Applications of Dimolybdate(2-) Hybrid Materials

In recent years, molybdenum-based materials, including those derived from dimolybdate precursors, have shown promise in photocatalysis and electrocatalysis. These applications are crucial for developing sustainable energy and environmental remediation technologies. rsc.org

Hybrid materials incorporating dimolybdate or related molybdenum oxide species can exhibit enhanced photocatalytic activity. researchgate.net For instance, bismuth molybdate (Bi₂MoO₆) has been recognized for its photocatalytic degradation capabilities under visible light. researchgate.net Molybdenum doping of other semiconductors, like TiO₂, has also been shown to improve photocatalytic performance for the degradation of organic pollutants. mdpi.com

In electrocatalysis, molybdenum-based materials are being explored for reactions such as the hydrogen evolution reaction (HER). rsc.orgdoi.org For example, a core-shell MoO₂/α-Mo₂C heterojunction, synthesized using ammonium molybdate tetrahydrate, has demonstrated remarkable HER performance. doi.org Similarly, nanostructured dysprosium molybdate has been used as an electrocatalyst for the detection of metronidazole. researchgate.net While these examples often involve more complex molybdenum oxides or sulfides derived from molybdate precursors, they highlight the importance of molybdate species in creating advanced catalytic materials. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dimolybdate(2-) |

| Sodium Molybdate |

| Hydrogen Peroxide |

| Tetrabutylammonium |

| Benzyl Phenyl Sulfide |

| Methyl Phenyl Sulfide |

| 4-bromo Thioanisole |

| Thioanisole |

| Sulfoxide |

| Sulfone |

| cis-Cyclooctene |

| Geraniol |

| Limonene |

| Methyl Linoleate |

| Tert-butyl hydroperoxide (TBHP) |

| Ammonium Molybdate |

| Molybdenum Acetylacetonate |

| Molybdenum Sulfide |

| Molybdenum Carbide |

| Bismuth Molybdate |

| Titanium Dioxide |

| Metronidazole |

| Dysprosium Molybdate |

| Ammonium Heptamolybdate |

| Molybdenum trioxide |

| 4,4'-bipyridine |

| Tetrahexylammonium |

| Peroxotungstate |

| Layered Double Hydroxides |

| Activated Carbon |

| Alumina |

| Mustard Gas |

| Epoxide |

Photocatalytic Hydrogen Evolution

Dimolybdate(2-) derivatives, particularly thiomolybdate nanoclusters, have emerged as highly efficient and cost-effective homogeneous catalysts for photochemical hydrogen (H₂) evolution. researchgate.net Among these, the thiomolybdate [Mo₃S₁₃]²⁻ nanocluster has been identified as a molecular mimic of the active edge sites of molybdenum disulfide (MoS₂), a well-known heterogeneous catalyst for the hydrogen evolution reaction (HER). researchgate.netresearchgate.net These molecular catalysts are advantageous due to their earth-abundant composition and high efficiency. researchgate.net

The photocatalytic process typically involves a photosensitizer, such as Ru(bpy)₃Cl₂, and a sacrificial electron donor, like ascorbic acid (H₂A), under visible light irradiation. researchgate.net Studies have shown that direct irradiation of the thiomolybdate complex alone does not result in light-driven HER; the presence of a photosensitizer is required to drive the reaction. researchgate.net The efficiency of these systems can be remarkable. For instance, composite photocatalysts incorporating MoS₂ quantum dots as a cocatalyst with bismuth-based perovskites (Cs₃Bi₂I₉) have achieved a hydrogen evolution rate of 6.09 mmol h⁻¹ g⁻¹. This rate is 8.8 times higher than the pristine perovskite and significantly surpasses the performance of a platinum co-catalyst on the same material. rsc.org

The enhancement in photocatalytic activity in composite materials is often attributed to improved charge separation and the provision of abundant active sites by the molybdenum-based co-catalyst. mdpi.com In MoS₂/TiO₂ composites, for example, electrons are transferred from the photo-excited TiO₂ to the MoS₂ nanosheets, which act as the active sites for hydrogen production, thereby reducing the recombination of electron-hole pairs. mdpi.com

| Photocatalyst System | Hydrogen Evolution Rate (μmol·h⁻¹·g⁻¹) | Conditions | Reference |

|---|---|---|---|

| MoS₂ QDs/Cs₃Bi₂I₉ | 6090 | Ethanol and HI/H₃PO₂ mixed solution | rsc.org |

| 14.6 wt% MoS₂/TiO₂ | 10046 | Visible light with fluorescein (B123965) sensitizer | mdpi.com |

| MAPbI₃/MoS₂ | ~30000 | Visible light | mdpi.com |

| 4%-MoS₂/TiO₂ | 150.7 (μmol·h⁻¹) | UV irradiation | mdpi.com |

Electrocatalytic Redox Processes

Dimolybdate(2-) and its derivatives are effective catalysts in various electrocatalytic redox processes. A notable example is the novel peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, which functions as a catalyst for the oxygenation of organic sulfides using hydrogen peroxide. researchgate.net This complex can donate up to two active oxygen atoms and catalyzes the reaction with 100% utility of the hydrogen peroxide. researchgate.net The catalytic proficiency of this peroxo-dimolybdate has been demonstrated with various substrates, exhibiting significant turnover frequencies (TOF). researchgate.net

Another key example involves the binuclear dimolybdate center [Mo₂O₆(OH)]⁻, which has been shown to catalyze the gas-phase dehydration of acetic acid to ketene (B1206846). researchgate.net This catalytic cycle involves an initial condensation of acetic acid onto the dimolybdate anion, followed by the collisional activation of the resulting intermediate, [Mo₂O₆(OCOCH₃)]⁻, to eliminate ketene and regenerate the catalyst. researchgate.net This process highlights the role of dimolybdate species in facilitating redox-neutral transformations through a well-defined catalytic loop. rsc.org In broader contexts, molecular electrocatalysis often leverages the cooperative effect between a metal center and its ligands to drive reactions like CO₂ reduction and H₂ evolution. mdpi.com

| Substrate | Turnover Frequency (TOF) (h⁻¹) |

|---|---|

| Benzyl phenyl sulfide | 240 |

| Methyl phenyl sulfide | 550 |

| 4-Bromo thioanisole | 740 |

Mechanistic Aspects of Dimolybdate(2-) Catalysis

Active Sites and Reaction Pathways